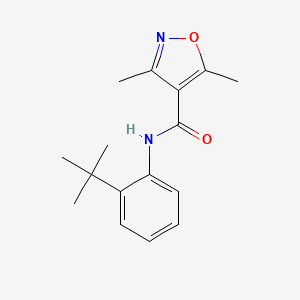
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as thioflavin T, is a fluorescent dye used in scientific research. It is commonly used to detect amyloid fibrils, which are associated with several diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has become a valuable tool in the study of these diseases due to its ability to selectively bind to amyloid fibrils and emit a fluorescent signal, making it easier to detect and study.
作用机制
The mechanism of action of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T involves its ability to selectively bind to amyloid fibrils. The dye contains a planar aromatic ring system that can insert into the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils, making it a valuable tool in the study of amyloid-related diseases.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe dye and has not been reported to have any significant biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that this compound T is a fluorescent dye and can interfere with certain imaging techniques, such as fluorescence resonance energy transfer (FRET), due to its spectral overlap with other fluorophores.
实验室实验的优点和局限性
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye that can detect even small amounts of amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to its use. Thioflavin T is a small molecule that can diffuse into cells and tissues, making it difficult to distinguish between extracellular and intracellular fibrils. Additionally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T can bind to other proteins and molecules, leading to false positive results.
未来方向
There are several future directions for the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in scientific research. One area of interest is the development of new this compound T derivatives with improved properties, such as increased selectivity or sensitivity. Another direction is the use of this compound T in combination with other imaging techniques, such as electron microscopy or atomic force microscopy, to gain a more complete understanding of amyloid fibril formation and structure. Finally, this compound T may be used in the development of new therapeutics for amyloid-related diseases, as it can be used to screen for compounds that can inhibit amyloid aggregation.
合成方法
Thioflavin T can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with various aldehydes. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography. The synthesis of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T has been well established, and several methods have been reported in the literature.
科学研究应用
Thioflavin T has been widely used in scientific research to study the formation and properties of amyloid fibrils. It has been used to detect amyloid fibrils in vitro and in vivo, and to monitor the aggregation of amyloidogenic proteins in real-time. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid aggregation.
属性
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFMXZNSQFJLM-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)